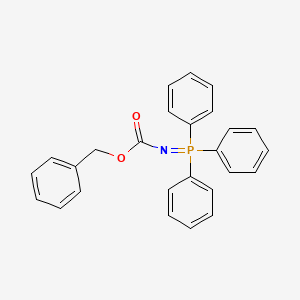

N-(Triphenylphosphoranylidene)-carbamic acid phenylmethyl ester, 90%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Triphenylphosphoranylidene)-carbamic acid phenylmethyl ester, 90% (NTPCE-90%) is a phosphoranylidene-containing ester of phenylmethyl carbamic acid. It is a widely used reagent in organic synthesis and is known for its ability to form strong covalent bonds with organic molecules. NTPCE-90% is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of heterocycles and the preparation of phosphonate esters. In addition, NTPCE-90% has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents.

Aplicaciones Científicas De Investigación

NTPCE-90% has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. In addition, NTPCE-90% has been used in the synthesis of heterocyclic compounds, such as pyrroles and indoles. NTPCE-90% has also been used in the synthesis of phosphonate esters, which are useful reagents in organic synthesis.

Mecanismo De Acción

NTPCE-90% acts as a nucleophile in the reaction with the carbamate group. The nucleophilic attack of the NTPCE-90% on the carbamate group results in the formation of a covalent bond between the two molecules. The reaction is highly exothermic, and the reaction mixture must be cooled to prevent the formation of byproducts.

Biochemical and Physiological Effects

NTPCE-90% is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. These compounds may have biochemical and physiological effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NTPCE-90% is a versatile reagent that can be used in a variety of synthetic applications. It is a relatively inexpensive reagent and is readily available from chemical suppliers. Additionally, NTPCE-90% is a mild reagent that can be used in a variety of solvents, including polar aprotic solvents. However, NTPCE-90% is a highly reactive reagent, and the reaction must be carefully monitored to prevent the formation of byproducts.

Direcciones Futuras

NTPCE-90% has a wide range of potential applications in organic synthesis. It can be used in the synthesis of heterocycles, phosphonate esters, and biologically active compounds. In addition, NTPCE-90% can be used to synthesize metal-organic frameworks, which are useful materials for a variety of applications. Additionally, NTPCE-90% can be used as a catalyst in the synthesis of complex molecules. Finally, NTPCE-90% can be used in the synthesis of polymers, which are useful for a variety of applications, including drug delivery.

Métodos De Síntesis

NTPCE-90% is synthesized by the reaction of triphenylphosphine oxide (TPPO) with phenylmethyl carbamate in the presence of a catalytic amount of base. The reaction occurs in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and is typically conducted at room temperature. The reaction is highly exothermic, and the reaction mixture must be cooled to prevent the formation of byproducts. After the reaction is complete, the product can be isolated by extraction with an organic solvent, such as ethyl acetate, and then purified by column chromatography.

Propiedades

IUPAC Name |

benzyl N-(triphenyl-λ5-phosphanylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22NO2P/c28-26(29-21-22-13-5-1-6-14-22)27-30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTVRJMMNFRFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.